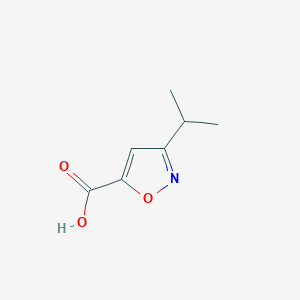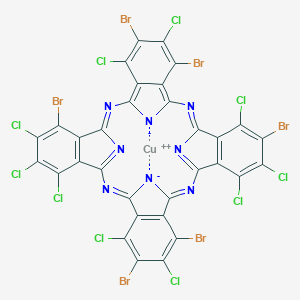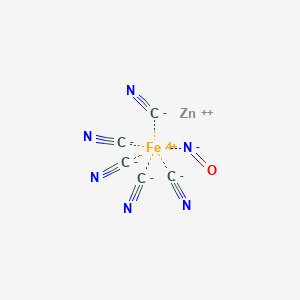![molecular formula C6H4N4O2 B081235 6,7-Dihydropyrazino[2,3-d]pyridazin-5,8-dion CAS No. 13480-40-5](/img/structure/B81235.png)
6,7-Dihydropyrazino[2,3-d]pyridazin-5,8-dion
Übersicht
Beschreibung
6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione is a chemical compound with the molecular formula C6H4N4O2 . It has an average mass of 164.122 Da and a monoisotopic mass of 164.033432 Da .
Molecular Structure Analysis
The molecular structure of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione consists of 6 carbon atoms, 4 nitrogen atoms, 4 hydrogen atoms, and 2 oxygen atoms . The compound has a density of 1.8±0.1 g/cm3 and a molar volume of 93.3±3.0 cm3 .Physical And Chemical Properties Analysis
6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione has a boiling point of 589.0±45.0 °C at 760 mmHg and a flash point of 310.0±28.7 °C . The compound has a polar surface area of 92 Å2 and a polarizability of 15.9±0.5 10-24 cm3 . It has a surface tension of 134.5±3.0 dyne/cm .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Pyridazinonderivate, einschließlich „6,7-Dihydropyrazino[2,3-d]pyridazin-5,8-dion“, sollen antimikrobielle Eigenschaften besitzen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Medikamente.
Antidepressiva und anxiolytische Wirkungen
Diese Verbindungen wurden auch mit antidepressiven und anxiolytischen Wirkungen in Verbindung gebracht . Dies deutet darauf hin, dass sie zur Behandlung von psychischen Erkrankungen wie Depressionen und Angstzuständen eingesetzt werden könnten.
Entzündungshemmende und schmerzlindernde Eigenschaften
Es wurde gezeigt, dass Pyridazinonderivate entzündungshemmende und schmerzlindernde Eigenschaften besitzen . Dies bedeutet, dass sie möglicherweise zur Behandlung von Erkrankungen eingesetzt werden könnten, die mit Entzündungen und Schmerzen einhergehen.
Antitumoraktivität
Einige Pyridazinonderivate zeigen eine Antitumoraktivität . Dies deutet darauf hin, dass sie zur Entwicklung neuer Krebsbehandlungen eingesetzt werden könnten.
Kardiologische Anwendungen
Anfangs wurden Pyridazinonderivate in der Suche nach kardiovaskulären Medikamenten untersucht . Dies deutet darauf hin, dass sie potenzielle Anwendungen bei der Behandlung von Herz-Kreislauf-Erkrankungen haben könnten.
Einsatz in Pflanzenschutzmitteln
Neben ihren medizinischen Anwendungen werden Pyridazinonderivate auch in Pflanzenschutzmitteln eingesetzt <a aria-label="2: " data-citationid="e788e210-bf09-7391-72c6-e32734c1fd3a-34" h="ID=SERP,5015.1" href="
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-5-3-4(6(12)10-9-5)8-2-1-7-3/h1-2H,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODLYLCAANSASD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356116 | |
| Record name | 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13480-40-5 | |
| Record name | 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H,8H-pyrazino[2,3-d]pyridazine-5,8-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thieno[2,3-d]pyrimidin-4-amine](/img/structure/B81154.png)











